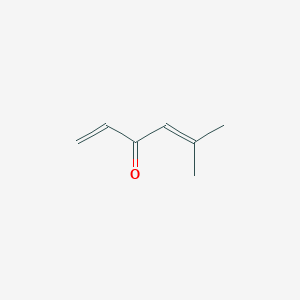

5-Methylhexa-1,4-dien-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexa-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSNCSDSZVRBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482950 | |

| Record name | 5-Methylhexa-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-38-3 | |

| Record name | 5-Methylhexa-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylhexa 1,4 Dien 3 One and Analogues

Direct Synthetic Approaches

Direct synthesis of 5-methylhexa-1,4-dien-3-one and its analogues is most prominently achieved through condensation reactions, which construct the carbon skeleton in a convergent manner.

Condensation Reactions

The Claisen-Schmidt condensation, a variant of the Aldol condensation, stands as a primary method for synthesizing analogues of this compound. This reaction typically involves the base- or acid-catalyzed reaction between a ketone and an aldehyde or another ketone.

A common and effective strategy involves the reaction of mesityl oxide (4-methylpent-3-en-2-one) with various aldehydes. nih.gov This approach has been successfully employed to create a range of aromatic-turmerone analogues. For instance, the reaction of mesityl oxide with p-tolualdehyde yields (E)-5-Methyl-1-(p-tolyl)hexa-1,4-dien-3-one. nih.gov Similarly, using p-anisaldehyde or p-bromobenzaldehyde as the aldehyde component results in the formation of (E)-1-(4-methoxyphenyl)-5-methylhexa-1,4-dien-3-one and (E)-1-(4-bromophenyl)-5-methylhexa-1,4-dien-3-one, respectively. nih.gov

Another related condensation involves reacting vanillin (B372448) with 4-methylpentan-2-one (isobutyl methyl ketone) under Claisen-Schmidt conditions to produce (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one, a dehydrozingerone (B89773) analogue. researchgate.net

The choice of catalyst is critical in these condensation reactions. Sodium hydroxide (B78521) (NaOH) is a frequently used base catalyst. nih.gov In a typical procedure, a solution of NaOH in water is added to the mesityl oxide in ethanol, followed by the addition of the aldehyde. nih.gov This system has proven effective for reactions with p-tolualdehyde, p-anisaldehyde, and p-bromobenzaldehyde. nih.gov

Alternatively, Lewis acid catalysts such as boron trifluoride etherate (BF₃·OEt₂) are employed, particularly in reactions involving sensitive functional groups. The synthesis of (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one, for example, is achieved by gradually adding BF₃·OEt₂ to a mixture of mesityl oxide and vanillin at room temperature. nih.gov

Table 1: Synthesis of this compound Analogues via Condensation This interactive table summarizes the reaction conditions for synthesizing various analogues.

| Aldehyde | Ketone | Catalyst | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| p-Tolualdehyde | Mesityl Oxide | NaOH | 24 h | (E)-5-Methyl-1-(p-tolyl)hexa-1,4-dien-3-one | nih.gov |

| p-Anisaldehyde | Mesityl Oxide | NaOH | 2 h | (E)-1-(4-Methoxyphenyl)-5-methylhexa-1,4-dien-3-one | nih.gov |

| p-Bromobenzaldehyde | Mesityl Oxide | NaOH | 3 h | (E)-1-(4-Bromophenyl)-5-methylhexa-1,4-dien-3-one | nih.gov |

| Vanillin | Mesityl Oxide | BF₃·OEt₂ | 2 h | (E)-1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one | nih.gov |

Aldol Condensation Variants (e.g., utilizing mesityl oxide and aldehydes)

Other Established Preparation Methods

The synthesis of mesityl oxide, a key precursor, from the self-condensation of acetone (B3395972) is a well-established industrial process. google.comrsc.org The efficiency of this process is highly dependent on the catalyst used. Studies have explored a variety of catalytic systems to optimize the production of mesityl oxide. These include strong basic ion exchangers, which have been studied in the temperature range of 0 to 50°C. scispace.com Acidic ion-exchange resins have also been shown to exhibit high activity and selectivity towards mesityl oxide.

More environmentally friendly and cost-effective catalysts, such as inorganic ammonium (B1175870) salts, have been presented as efficient alternatives to traditional strong acid or base catalysts. google.com Furthermore, Mg-Al mixed oxides derived from hydrotalcite have been reported to effectively catalyze the gas-phase self-condensation of acetone to yield mesityl oxide. conicet.gov.ar

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to the target compound and its analogues often involve the strategic modification of pre-existing carbon skeletons, such as dienols and their corresponding halides.

Derivatization of Related Dienols and Dienyl Halides

The synthesis and functionalization of dienol and dienyl halide precursors represent a viable, albeit less direct, pathway. A key intermediate, (E)-5-methylhexa-2,4-dien-1-ol, can be prepared by the reduction of ethyl (2E)-5-methylhexa-2,4-dienoate using a reducing agent like lithium aluminum hydride (LiAlH₄). rsc.org

This dienol can then be converted into a corresponding dienyl halide. For example, treatment of (E)-5-methylhexa-2,4-dien-1-ol with phosphorus tribromide (PBr₃) in anhydrous diethyl ether affords the crude (E)-1-bromo-5-methylhexa-2,4-diene. rsc.org Such halogenated intermediates are versatile precursors for subsequent coupling or substitution reactions to construct the final dienone structure.

Sigmatropic Rearrangements in Dienone Synthesis

Sigmatropic rearrangements are a powerful class of pericyclic reactions that involve the migration of a sigma-bond across a π-electron system in an intramolecular, often uncatalyzed, process. nih.gov These reactions are particularly useful in the synthesis of dienones due to their high degree of predictability and stereocontrol.

One of the most prominent examples is the Claisen rearrangement , a thieme-connect.dethieme-connect.de-sigmatropic rearrangement of an allyl vinyl ether, which leads to the formation of a γ,δ-unsaturated carbonyl compound. byjus.com When applied appropriately, this rearrangement can yield dienone structures. The reaction proceeds through a concerted mechanism, where bond breaking and bond formation occur simultaneously. byjus.com Another relevant transformation is the Cope rearrangement , an all-carbon equivalent of the Claisen rearrangement, involving the reorganization of a 1,5-diene. libretexts.org A notable variation is the oxy-Cope rearrangement , where a hydroxyl group on a carbon of the 1,5-diene leads to an enol intermediate after the thieme-connect.dethieme-connect.de-sigmatropic shift, which then tautomerizes to a 1,5-enone. libretexts.org

The regioselectivity of these rearrangements can be influenced by substituents on the starting materials. acs.org For instance, in the dienone-phenol rearrangement, which involves a 1,4-sigmatropic shift, the nature and position of substituents can direct the migration pathway. acs.org Furthermore, acid catalysis is sometimes employed to facilitate rearrangements of cyclodienols, leading to propargyl-substituted aromatic rings, a process related to dienone synthesis. thieme-connect.de

An oxy-anion accelerated thieme-connect.destanford.edu-sigmatropic shift has been utilized in the synthesis of (E)-4-methylhexa-3,5-dien-1-ol, a precursor that can be conceptually related to dienone synthesis. colab.wsox.ac.uk This demonstrates how modifications of sigmatropic rearrangement conditions can be harnessed for specific synthetic outcomes.

Multi-Step Synthesis of Dienone Scaffolds

The construction of complex molecules often necessitates multi-step synthetic sequences, where dienone scaffolds serve as crucial intermediates. vapourtec.com These syntheses allow for the gradual build-up of molecular complexity and the introduction of various functional groups.

For example, the synthesis of certain benzomorphan (B1203429) scaffolds, which are structurally complex, can involve the generation of a dienone intermediate. d-nb.info In one such synthesis, a key step involves the removal of a protecting group to reveal the dienone, which then undergoes further transformations. d-nb.info Similarly, the total synthesis of the natural product radicicol (B1680498) has been achieved through routes that feature a dienone core structure. d-nb.info

Multi-step strategies often rely on the sequential application of different reaction types. For instance, a sequence might involve an initial carbon-carbon bond-forming reaction, followed by oxidation or rearrangement to generate the dienone moiety. The development of such routes requires careful planning to ensure compatibility of functional groups and high yields for each step. vapourtec.com The use of solid-supported reagents and flow chemistry techniques is also being explored to streamline multi-step syntheses, including those involving dienone intermediates. durham.ac.uk

Atom-Economical Approaches

Atom economy is a concept that emphasizes the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. sescollege.ac.in In the context of dienone synthesis, several methods have been developed that adhere to this principle, minimizing waste and maximizing efficiency.

Ruthenium-catalyzed cycloisomerization reactions provide a mild and atom-economical pathway to dienone and dienal substrates. stanford.edu Similarly, palladium-catalyzed isomerizations of alkynones have been shown to be a simple and effective method for preparing dienones. acs.org These catalytic processes are inherently atom-economical as the catalyst is used in small amounts and is regenerated during the reaction cycle.

Pericyclic reactions, such as the Diels-Alder reaction and sigmatropic rearrangements, are considered 100% atom-economical because all atoms of the reactants are incorporated into the product. sescollege.ac.in The isomerization of propargyl alcohols to enones, which can be precursors to dienones, is another example of an atom-economical reaction. sescollege.ac.in Furthermore, palladium-catalyzed cross-coupling reactions are being developed to construct dienes from simple starting materials with high atom economy. dntb.gov.uamdpi.com

An iridium(I)-catalyzed tandem acceptorless dehydrogenation- stanford.eduresearchgate.net-hydride shift cascade has been developed to synthesize substituted acyl-cyclohexenes, which are related to dienones, with water and hydrogen gas as the only byproducts. nih.gov

Chemo- and Regioselectivity in Dienone Synthesis

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity describes the preference for reaction at one position over another. oxfordsciencetrove.comnih.gov Achieving high levels of both is a significant challenge in the synthesis of dienones and their analogues, especially in molecules with multiple reactive sites.

In the synthesis of complex molecules, controlling chemoselectivity is paramount. nih.gov For example, in a molecule containing both a ketone and an ester, a reducing agent might be chosen to selectively reduce the ketone without affecting the ester. The choice of reagents and reaction conditions is critical in directing the outcome of a reaction.

The regioselectivity of reactions such as the Diels-Alder cycloaddition, a key method for constructing six-membered rings found in many dienone-containing structures, is often governed by the electronic and steric properties of the diene and dienophile. nih.gov In some cases, achieving high regioselectivity requires the use of sterically or electronically biased substrates. nih.gov

In the context of dienone synthesis, the reaction of cyclohexanones with amines and TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as an oxidant demonstrates interesting chemo- and regioselective outcomes. researchgate.net The nature of the amine (primary vs. secondary) can lead to different products, highlighting the subtle factors that control selectivity. researchgate.net Mechanistic studies, including computational analysis, are often employed to understand the origins of chemo- and regioselectivity in these complex transformations. researchgate.net

Reaction Mechanisms and Reactivity Profiles of 5 Methylhexa 1,4 Dien 3 One

Electrophilic and Nucleophilic Additions

Reactivity of the Carbonyl Group: Reduction and Oxidation

The carbonyl group in α,β-unsaturated ketones like 5-Methylhexa-1,4-dien-3-one is susceptible to both reduction and oxidation reactions.

Reduction: The reduction of conjugated dienones can be selective. The carbon-carbon double bonds can be reduced, or the carbonyl group itself can be reduced.

Conjugate Reduction: Strong reducing agents often lead to the reduction of the entire conjugated system. However, selective reduction of the α,β-unsaturated double bond is possible. For instance, studies on various conjugated dienones have shown that reagents like trichlorosilane, catalyzed by Lewis bases such as triphenylphosphine (B44618) oxide, can selectively reduce the α,β-C=C double bond, leaving other functional groups intact. thieme-connect.comhku.hk Another method involves using p-toluenesulfonylhydrazones with catecholborane, which also results in the migration of the double bond. orgsyn.org

Carbonyl Reduction: The carbonyl group can be reduced to a secondary alcohol. This can be achieved using various reducing agents, and the specific choice of reagent can influence the selectivity between carbonyl and alkene reduction.

Oxidation: The oxidation of α,β-unsaturated ketones can lead to several products, depending on the oxidizing agent and reaction conditions.

Epoxidation: A common reaction is the epoxidation of the α,β-double bond. Reagents like sodium perborate (B1237305) in water or hydrogen peroxide with basic catalysts (such as hydrotalcites) are effective for this transformation, yielding α,β-epoxyketones. tandfonline.comacs.org Cyclohexylidenebishydroperoxide has also been demonstrated as an effective oxidant for this purpose under Weitz-Scheffer conditions. nih.gov

Atmospheric Oxidation: In the context of atmospheric chemistry, α,β-unsaturated ketones react with OH radicals primarily through addition to the C=C double bond. copernicus.org

Aerobic Oxidation: Silyl enol ethers corresponding to α,β-unsaturated ketones can be oxidized to the parent ketone using visible-light-promoted organocatalytic aerobic oxidation. rsc.org

Reactivity of the Diene System: Addition Reactions (e.g., Markovnikov addition principles for related dienes)

The conjugated diene system in this compound is expected to undergo electrophilic addition. For a related compound, 5-methyl-1,3-hexadiene, electrophilic addition with reagents like halogens or hydrogen halides is a known reaction. evitachem.comsmolecule.com The presence of the methyl group can introduce steric hindrance, potentially slowing the reaction compared to unsubstituted dienes.

When an electrophile like HBr adds to an isolated, substituted diene, the reaction typically follows Markovnikov's rule, where the electrophile (H⁺) adds to the less substituted carbon of the more nucleophilic double bond, leading to the most stable carbocation intermediate. chemistrynotmystery.com In the case of this compound, the conjugated system complicates this picture. Electrophilic attack can lead to a resonance-stabilized allylic carbocation, allowing for both 1,2- and 1,4-addition products. The electron-withdrawing nature of the carbonyl group will deactivate the C1=C2 double bond towards electrophilic attack, making the C4=C5 double bond the more likely site of initial reaction.

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated diene structure of this compound makes it a suitable candidate for several types of pericyclic reactions.

Diels-Alder Cycloadditions (Intermolecular and Intramolecular variants)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org

Intermolecular Diels-Alder: this compound can act as the diene component in reactions with various dienophiles. The presence of the carbonyl group, an electron-withdrawing group, modifies the electronic properties of the diene. While typically electron-releasing groups on the diene accelerate the reaction, dienones can still participate. Cross-conjugated dienones, which have a similar structural motif, have been studied in Diels-Alder reactions. ajol.info In some cases, the formation of a sodium dienolate can create a highly electron-rich diene that readily undergoes cycloaddition. nih.gov The isomeric compound, 5-methyl-1,3-hexadiene, is known to readily participate in Diels-Alder reactions to form cyclohexene (B86901) derivatives. evitachem.com

Intramolecular Diels-Alder (IMDA): If a dienophile is tethered to the this compound molecule, an intramolecular Diels-Alder reaction can occur, forming complex bridged or fused ring systems. wikipedia.orgmasterorganicchemistry.com This is a powerful strategy in the synthesis of complex natural products. researchgate.net For example, a spiroepoxycyclohexa-2,4-dienone has been shown to undergo an intramolecular Diels-Alder reaction to generate a key tricyclic adduct for the synthesis of (±)-Platencin. rsc.org The feasibility of an IMDA reaction with a derivative of this compound would depend on the length and nature of the tether connecting the diene and dienophile moieties. masterorganicchemistry.com

Sigmatropic Rearrangements (e.g., Cope rearrangement relevance to dienes)

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. libretexts.org

scribd.comresearchgate.net-Hydrogen Shift: A scribd.comresearchgate.net-hydrogen shift is a thermally allowed process in conjugated dienes. In this compound, a hydrogen atom could potentially migrate from the methyl group at C5 to the oxygen of the carbonyl group, proceeding through a cyclic transition state to form a dienol. libretexts.org

Dienone-Phenol Rearrangement: While typically occurring in cyclic systems, acid-catalyzed dienone-phenol rearrangements involve a series of sigmatropic shifts. ic.ac.uk

Claisen and Cope Rearrangements: The classic Cope rearrangement is a thieme-connect.comthieme-connect.com-sigmatropic shift in 1,5-dienes. libretexts.org While not directly applicable to the 1,4-diene structure of the title compound, related rearrangements are central to organic synthesis. Tandem reactions combining Diels-Alder and sigmatropic rearrangements are also known synthetic strategies. researchgate.net For instance, an aromatic thieme-connect.comthieme-connect.com-sigmatropic rearrangement (Claisen rearrangement) can be the key step in forming a dienone intermediate. echemi.com

Photochemical and Thermal Transformations

The absorption of light energy can promote this compound to an excited state, opening pathways to unique photochemical transformations not accessible under thermal conditions.

Photochemical Reactions:

Rearrangements: The photochemistry of enones and dienones is rich and includes various rearrangements. scribd.com For example, cyclohexane-2,5-dienones are known to undergo complex photorearrangements. sci-hub.st Non-conjugated dienones can undergo 1,3- and 1,5-acyl migrations upon direct photolysis. rsc.org The di-π-methane rearrangement is another characteristic photochemical reaction of molecules containing two separate pi systems. baranlab.org

Cyclizations: Photochemical cyclization of dienone enolates has also been reported. acs.org

Isomerization: (E)-(Z) isomerization of the double bonds is a common photochemical process for dienones. researchgate.net

Thermal Transformations: Under thermal conditions, in addition to pericyclic reactions like the Diels-Alder reaction, other rearrangements can occur. For instance, thermolysis of related retro-α-ionone systems can lead to isomerization products. rsc.org

Photolytic Rearrangements and Carbene Intermediates (e.g., 5-methylhexa-1,2,4-triene-1,3-diyl)

While direct photolysis of this compound is one area of study, significant research has focused on the generation and reactivity of its related carbene intermediates. The highly delocalized triplet carbene, 5-methylhexa-1,2,4-triene-1,3-diyl, serves as a prime example of the complex species accessible from related precursors. nih.govacs.org This carbene, which bears both vinyl and ethynyl (B1212043) groups at the formal carbene center, has been generated in a low-temperature Argon matrix through the UV photolysis of 5-ethynyl-3,3-dimethyl-3H-pyrazole. nih.govresearchgate.net

The formation of the carbene from the 3H-pyrazole precursor is a two-stage process that proceeds through a 3-diazo-5-methylhex-4-en-1-yne intermediate. nih.govacs.orgresearchgate.net Upon its formation, the 5-methylhexa-1,2,4-triene-1,3-diyl carbene undergoes further photolytic rearrangements characteristic of vinylcarbenes. nih.govacs.org

Key Research Findings:

Generation: The carbene 5-methylhexa-1,2,4-triene-1,3-diyl was generated by UV photolysis of 5-ethynyl-3,3-dimethyl-3H-pyrazole and identified using FTIR spectroscopy in an Ar matrix. nih.govresearchgate.net

Structure: DFT calculations revealed that the carbene possesses effective conjugation along its five-carbon chain. acs.orgresearchgate.net Its electronic structure and spin density distribution show features of both ethynylcarbene and vinylcarbene. researchgate.net

Rearrangements: The primary photolytic rearrangements are typical of vinyl carbenes, leading to the formation of specific cyclic and acyclic products. acs.orgresearchgate.net A minor reaction pathway, characteristic of ethynylcarbenes, was also observed. nih.govacs.org

The major and minor products resulting from the photolytic rearrangement of this carbene intermediate are detailed below.

| Intermediate | Reaction Type | Product(s) |

| 5-methylhexa-1,2,4-triene-1,3-diyl | Major (Vinyl Carbene Rearrangement) | 1-ethynyl-3,3-dimethylcyclopropene |

| 3E-2-methylhexa-1,3-dien-5-yne | ||

| Minor (Ethynylcarbene Rearrangement) | Singlet 2-(2-methylpropenyl)cyclopropenylidene |

Table 1: Products from the Photolytic Rearrangement of 5-methylhexa-1,2,4-triene-1,3-diyl. nih.govacs.orgresearchgate.net

Oxygenation Reactions (e.g., Carbonyl Oxide Formation)

The high reactivity of the carbene intermediate 5-methylhexa-1,2,4-triene-1,3-diyl is further demonstrated by its reactions with molecular oxygen. nih.govacs.org In the low-temperature matrix environment, the carbene readily reacts with O₂, leading to the formation of carbonyl oxides, also known as Criegee intermediates. nih.govresearchgate.net These carbonyl oxides are themselves reactive species and can undergo subsequent transformations upon further irradiation in the UV-visible range. acs.orgresearchgate.net The formation of carbonyl oxides is a significant reaction pathway for carbenes in atmospheric and combustion chemistry.

Role as an Intermediate in Organic Synthesis

Beyond its photochemical reactivity, this compound is a valuable intermediate in organic synthesis, particularly in cycloaddition reactions. nih.gov As a conjugated diene, it is an excellent substrate for the Diels-Alder reaction, a powerful tool for forming six-membered rings with a high degree of stereocontrol. nih.gov

The synthesis of (E)-5-methylhexa-1,4-dien-3-one can be achieved via the addition of isopropenyl magnesium bromide to crotonaldehyde, followed by oxidation of the resulting alcohol. nih.gov The resulting divinyl ketone can then be used in subsequent reactions. For example, silylene transfer to the divinyl ketone can produce 2-silyloxy-1,3-dienes. nih.gov These silyloxy dienes are effective partners in Diels-Alder reactions with electron-deficient alkenes, leading to the diastereoselective synthesis of highly substituted cyclohexenes. nih.gov This methodology provides a route to complex cyclic structures from a relatively simple acyclic precursor. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| 2-Silyloxy-1,3-diene (from this compound) | Electron-deficient alkene (e.g., Diethyl fumarate) | Diels-Alder Cycloaddition | Substituted Cyclohexene |

Table 2: Application of this compound Derivative in Diels-Alder Reaction. nih.gov

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. For 5-Methylhexa-1,4-dien-3-one, ¹H and ¹³C NMR are fundamental for its characterization.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly the presence of the carbonyl group and the carbon-carbon double bonds.

The vinyl protons (=CH- and =CH₂) will appear in the downfield region of the spectrum, typically between 5.0 and 7.0 ppm, due to the deshielding effect of the double bonds. The proton on the carbon adjacent to the carbonyl group (at C-4) is expected to be further downfield compared to the terminal vinyl protons at C-1. The methyl protons will produce signals in the upfield region.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH₂) | 5.8 - 6.5 | Doublet of doublets | |

| H-2 (CH) | 6.0 - 6.8 | Doublet of doublets | |

| H-4 (CH) | 6.1 - 6.3 | Multiplet | |

| H-5 (CH₃) | 1.8 - 2.0 | Singlet or fine multiplet |

Note: The exact chemical shifts and coupling constants require experimental determination.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C-3) is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. The sp² hybridized carbons of the double bonds (C-1, C-2, C-4, and C-5) will resonate in the range of 120-150 ppm. The sp³ hybridized methyl carbons will be found in the most upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (=CH₂) | ~128 |

| C-2 (=CH) | ~137 |

| C-3 (C=O) | ~198 |

| C-4 (=CH) | ~125 |

| C-5 (=C) | ~155 |

| C-6 (CH₃) | ~20 |

Note: The exact chemical shifts require experimental determination.

For an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, showing the correlation between the vinyl protons at C-1 and C-2, and the coupling of the proton at C-4 with the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. It is particularly useful for identifying the connectivity around quaternary carbons, such as C-5, and the carbonyl carbon (C-3), by observing correlations from the methyl protons to these carbons.

Carbon-13 NMR (¹³C NMR) Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass of the parent ion, which can be used to determine the elemental formula of the molecule with high confidence. The molecular formula of this compound is C₇H₁₀O. nih.gov

HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique that is often coupled with a Time-of-Flight (TOF) mass analyzer for high-resolution mass measurements. rsc.orgacs.org In the context of analyzing this compound, ESI-TOF would typically be used to detect the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. rsc.orgmpg.de The high resolving power of the TOF analyzer ensures the accurate mass measurement necessary for elemental composition determination, as detailed in the HRMS section. acs.org

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

While specific experimental FTIR spectra for this compound are not widely available in the surveyed literature, the expected absorption bands can be predicted based on its α,β-unsaturated ketone structure. FTIR spectroscopy, known for its high resolution and sensitivity, would be the standard method for this analysis. rsc.org The analysis would typically be performed on a neat film of the compound or as a solution in an IR-transparent solvent like carbon tetrachloride (CCl₄).

The key functional groups in this compound are the carbonyl group (C=O), two carbon-carbon double bonds (C=C), and various C-H bonds (both sp² and sp³ hybridized). The conjugation between these groups significantly influences their characteristic vibrational frequencies.

The principal vibrational modes expected for this compound are:

C=O Stretching: The carbonyl group in an α,β-unsaturated ketone typically shows a strong absorption band at a lower frequency than that of a saturated ketone (which appears around 1715 cm⁻¹). For this compound, this conjugated C=O stretch is expected in the range of 1665-1685 cm⁻¹ .

C=C Stretching: The molecule contains two C=C double bonds. The stretching vibration for the double bond conjugated with the carbonyl group is expected to be a strong band around 1620-1640 cm⁻¹ . The second, non-conjugated double bond would likely absorb in a similar region, potentially leading to overlapping or multiple peaks. For comparison, related dienone structures show C=C stretching absorptions in the 1590-1640 cm⁻¹ range. dss.go.th

C-H Stretching:

Alkenyl C-H (sp²): The =C-H bonds of the vinyl and internal double bond will show stretching vibrations above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

Alkyl C-H (sp³): The methyl groups will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the range of 2850-2975 cm⁻¹ .

C-H Bending: Alkenyl C-H "out-of-plane" (OOP) bending vibrations are also characteristic and appear in the fingerprint region (675-1000 cm⁻¹ ), providing information about the substitution pattern of the double bonds.

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Alkenyl (=C-H) | 3010 - 3100 | Medium |

| C-H Stretch | Alkyl (-C-H) | 2850 - 2975 | Medium |

| C=O Stretch | Conjugated Ketone | 1665 - 1685 | Strong |

| C=C Stretch | Conjugated Diene | 1620 - 1640 | Medium-Strong |

| C-H Bend | Alkyl (CH₃) | ~1450 and ~1375 | Medium |

| C-H OOP Bend | Alkene (=C-H) | 675 - 1000 | Strong |

Fourier-Transform Infrared (FTIR) Spectroscopy

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The dienone chromophore in this compound is expected to give rise to distinct absorption bands in the UV region. The energies involved are sufficient to promote an electron to a higher energy orbital, making this a form of electronic spectroscopy. msu.edu

The spectrum is characterized by two main types of electronic transitions:

π → π* Transition: This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the dienone system, this transition is expected to occur at a relatively long wavelength (λ_max). For conjugated dienones, the λ_max for the π → π* transition is typically found in the 220-250 nm range.

n → π* Transition: This is a lower-intensity (forbidden) transition involving the excitation of a non-bonding electron from the oxygen atom's lone pair to a π* antibonding orbital. This absorption occurs at a longer wavelength than the π → π* transition, usually in the 310-330 nm range, but with a much smaller molar absorptivity (ε). researchgate.net

The position of the λ_max can be influenced by the solvent polarity and the specific substitution pattern on the chromophore.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Conjugated Dienone | 220 - 250 | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π* | Carbonyl | 310 - 330 | Low (10-100 L mol⁻¹ cm⁻¹) |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as organic radicals. While this compound is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, this technique is highly relevant for studying its potential radical intermediates.

Radical intermediates could be generated from this compound through various chemical or photochemical processes. For instance, photolysis could lead to the formation of triplet states or other radical species. EPR spectroscopy can provide invaluable information on the electronic structure and spin density distribution of these transient intermediates.

Although no EPR studies have been reported for radicals derived specifically from this compound, research on structurally similar compounds demonstrates the utility of the technique. For example, the highly delocalized triplet carbene, 5-methylhexa-1,2,4-triene-1,3-diyl, a related C₇H₈ isomer, has been successfully generated and characterized by EPR spectroscopy in a low-temperature argon matrix. researchgate.net Such studies determine key parameters like zero-field splitting (D and E values) and hyperfine coupling constants, which reveal the extent of electron delocalization and the geometry of the radical species. researchgate.netacs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (3E,5E)-1,1-diethoxyocta-3,5-dien-2-one |

| 5-methylhexa-1,2,4-triene-1,3-diyl |

Computational and Theoretical Investigations

Quantum Chemical Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying organic molecules. rsc.org DFT methods, such as the widely used B3LYP functional, are frequently applied to α,β-unsaturated ketones to analyze their structural parameters, vibrational frequencies, and electronic properties. nih.gov For instance, DFT studies on related dienone systems have been used to develop 3D-QSAR models and to understand their interaction with biological targets. nih.govbenthamdirect.com Such calculations for 5-Methylhexa-1,4-dien-3-one would be expected to elucidate the influence of the additional vinyl group on the electronic environment of the enone system, but specific data is not present in the current body of literature.

Multilevel and High-Level Ab Initio Procedures

High-level ab initio methods, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), and composite methods like the Complete Basis Set (CBS) procedures, represent the gold standard for computational accuracy. These methods are capable of providing highly reliable energetic and structural data. While there are studies that utilize these advanced procedures for understanding complex reaction mechanisms in related ketone systems, there are no specific reports of their application to determine the precise thermochemical or spectroscopic properties of this compound.

Electronic Structure and Bonding Analysis

Conjugation and Delocalization Effects

The electronic structure of α,β-unsaturated carbonyl compounds is characterized by a conjugated system of p-orbitals, which leads to electron delocalization. nih.gov This delocalization is fundamental to their chemical reactivity and spectroscopic properties. In this compound, the conjugation extends over the C1=C2 double bond and the C4=O carbonyl group. The presence of the methyl group at the C5 position can also influence this electronic system through hyperconjugation. A detailed analysis, likely through examination of molecular orbitals, would be required to quantify the extent of this delocalization and its impact on the molecule's properties.

Spin Density Distribution (for Radical Species)

The study of radical species is crucial for understanding reaction mechanisms, particularly in oxidation or reduction processes. Computational methods, especially DFT, are adept at calculating the spin density distribution in open-shell systems. This reveals how the unpaired electron is delocalized across the molecule, indicating the most likely sites for radical reactions. For the radical cation or anion of this compound, one would anticipate significant spin density on the oxygen atom and across the carbon backbone due to the conjugated π-system. However, specific computational data on the spin density distribution for radical forms of this compound is not documented.

Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) Analyses

Natural Bond Orbital (NBO) analysis is a powerful tool for translating complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, lone pairs, and chemical bonds. uni-muenchen.de It quantifies delocalization effects through the analysis of donor-acceptor interactions between filled (bond or lone pair) and empty (antibonding) orbitals. uni-muenchen.de For a molecule like this compound, NBO analysis would provide quantitative insight into the π-conjugation and hyperconjugative interactions.

For example, an NBO analysis would likely reveal strong delocalization from the C1=C2 π-bond (donor) to the C4=O π* antibonding orbital (acceptor), which is characteristic of enone systems. Natural Resonance Theory (NRT), an extension of NBO analysis, would further allow for the evaluation of the relative weights of various resonance structures, providing a quantitative picture of the molecule's hybrid nature. Despite the utility of these methods, specific NBO or NRT analyses for this compound have not been reported in the literature. orientjchem.org

Reaction Pathway and Transition State Studies

Potential Energy Surface (PES) Exploration

The exploration of the potential energy surface (PES) is crucial for understanding the reactivity and isomerization of unsaturated ketones like this compound. Theoretical calculations, often employing density functional theory (DFT) and other high-level ab initio methods, can map out the energy landscape of the molecule. This includes identifying stable conformers, transition states for various reactions, and the minimum energy paths connecting them.

For instance, studies on related systems, such as the dimerization of ketenes, utilize PES exploration to understand reaction mechanisms and product distributions. uis.edu.co The analysis of the PES for this compound would likely reveal the rotational barriers around its single bonds and the energy profiles for cis-trans isomerizations around the double bonds. These calculations are fundamental to predicting the most likely reaction pathways under different conditions.

Furthermore, PES exploration can shed light on photochemical rearrangements. For the related C7H8 isomer, 5-methylhexa-1,2,4-triene-1,3-diyl, DFT calculations have been used to explore fragments of its singlet and triplet potential energy surfaces, identifying pathways for photolytic rearrangements. researchgate.net Similar approaches could be applied to this compound to predict its behavior upon photoexcitation.

Thermochemical Property Prediction (e.g., Heat of Formation, Group Additivity Values)

Theoretical methods are widely used to predict the thermochemical properties of organic molecules. The standard heat of formation (ΔHf°) is a key thermodynamic quantity that can be calculated using computational methods like the group-additivity method. mdpi.com This method relies on breaking down a molecule into constituent groups and summing their contributions. mdpi.com

Quantum mechanical calculations, such as the CBS-Q multilevel procedure, can also be used to determine heats of formation through atomization reactions. uis.edu.coacs.org These calculations have been shown to have excellent agreement with experimental data for related compounds. acs.org

Table 1: Predicted Thermochemical Data for this compound and Related Compounds This table is illustrative and based on general principles of computational chemistry. Specific values for this compound would require dedicated calculations.

| Compound | Method | Predicted Heat of Formation (kcal/mol) |

| This compound | Group Additivity | Value not available |

| This compound | CBS-Q | Value not available |

| Diketene | Theoretical | -47.81 uis.edu.co |

| Cyclobutane-1,3-dione | Theoretical | Value not available |

Spectroscopic Parameter Prediction (e.g., Zero-Field Splitting parameters, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For molecules with unpaired electrons, such as triplet carbenes, the prediction of zero-field splitting (ZFS) parameters (D and E) is particularly important. researchgate.net While this compound is a closed-shell molecule in its ground state, its reactive intermediates or excited states could be open-shell species. For the related triplet carbene, 5-methylhexa-1,2,4-triene-1,3-diyl, experimental ZFS parameters have been determined and compared with quantum chemical calculations. researchgate.net

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be accurately predicted using computational methods. These calculations are often performed at the DFT level of theory. For example, in a study of 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, DFT calculations were used to analyze the FT-IR and FT-Raman spectra. researchgate.net A similar approach for this compound would involve optimizing its geometry and then calculating the harmonic vibrational frequencies. These theoretical frequencies can then be compared with experimental IR spectra to confirm the structure and assign vibrational modes.

Table 2: Predicted Spectroscopic Parameters for Related Compounds This table provides examples of predicted spectroscopic parameters for related molecules to illustrate the capabilities of computational methods.

| Compound | Parameter | Predicted Value | Method |

| 5-methylhexa-1,2,4-triene-1,3-diyl | D (cm⁻¹) | Theoretical values calculated researchgate.net | DFT |

| 5-methylhexa-1,2,4-triene-1,3-diyl | E (cm⁻¹) | Theoretical values calculated researchgate.net | DFT |

| 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one | Vibrational Frequencies | Calculated researchgate.net | DFT/B3LYP/6-311++G(d,p) |

Isomerization and Automerization Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of isomerization and automerization (isomerization where the product is structurally identical to the reactant). For this compound, this could involve the E/Z isomerization around the C4=C5 double bond. Theoretical studies can model the transition states and activation energies for such processes. For example, the selective E to Z isomerization of 1,3-dienes has been studied computationally, revealing the role of dinuclear metal complexes in mediating the reaction. researchgate.net

Automerization processes, which involve the scrambling of atoms within a molecule, have been computationally investigated for various systems. For C3H2 isomers, photochemical automerization processes have been identified by monitoring the distribution of 13C-labels, with computational results confirming the transition states. acs.org While no specific studies on the automerization of this compound were found, similar computational approaches could be employed to explore potential pathways, such as those involving hydrogen shifts or skeletal rearrangements.

Studies on the cycloisomerization of related compounds, such as 4-phosphorylated 5-hydroxy-5-methylhexa-2,3-dienoates, have also utilized computational methods to understand the reaction mechanisms. bas.bg These studies provide a framework for investigating similar potential cyclization reactions of this compound.

Advanced Research Applications and Future Directions

Role in Complex Molecule Synthesis (e.g., Natural Products, Terpenoids)

The dienone moiety is a valuable building block in the synthesis of intricate organic molecules, including natural products and terpenoids. Its ability to participate in a variety of carbon-carbon bond-forming reactions, particularly pericyclic reactions, makes it a powerful tool for synthetic chemists.

Dienones serve as reactive intermediates in synthetic pathways toward complex targets. For instance, in an approach to the potent neurotoxin tetrodotoxin, a dienone intermediate is generated through the oxidative amidation of a phenol (B47542) derivative. ubc.ca This intermediate sets the stage for subsequent stereoselective transformations. ubc.ca

The structural motif of 5-methylhexa-1,4-dien-3-one is closely related to dienes used in the synthesis of terpenoids. The synthesis of (E)-4-methylhexa-3,5-dien-1-ol, a structural analog, and its subsequent intermolecular Diels-Alder reaction provides a pathway to bicyclic lactones. ox.ac.uk These lactones are key intermediates with applications in the synthesis of eunicellane (also known as cladiellane) diterpenes. ox.ac.uk The general strategy of using pentadienyl anions is a recognized method in terpene synthesis. acs.org Furthermore, natural products containing structures highly related to the dienone core have been isolated, such as (5Z)-6-[5-(2-hydroxypropan-2-yl)-2-methyltetrahydrofuran-2-yl]-3-methylhexa-1,5-dien-3-ol, a terpenoid found in the leaves of Crataegus pinnatifida. researchgate.net

Development of Novel Catalytic Processes (e.g., Organocatalysis)

Research into dienone chemistry has spurred the development of innovative catalytic processes. These efforts aim to enhance reaction efficiency, selectivity, and sustainability. Both heterogeneous catalysis and organocatalysis have emerged as prominent areas of investigation.

In the field of biomass valorization, solid acid catalysts are being developed to produce complex chemicals from renewable feedstocks. Silica-wrapped niobium oxide nanostructured catalysts have been successfully used for the condensation of furfural (B47365) (derived from biomass) with acetone (B3395972). d-nb.inforsc.org This process yields a range of products, including 6-(furan-2-yl)-4-methylhexa-3,5-dien-2-one (a C11 dienone), demonstrating a sustainable route to higher-order dienones. rsc.orgresearchgate.net These niobium-based catalysts are notable for their strong acid sites that remain active in the presence of water. researchgate.net

| Catalyst | Furfural Conversion (%) | C8 Yield (%) | Other Bioproducts Yield (C11, C13, C16) (%) |

|---|---|---|---|

| SiNb20 | 85 | 58 | 15 |

| SiNb42 | 90 | 62 | 16 |

| SiNb65 | 92 | 60 | 18 |

| SiNb82 | 88 | 55 | 17 |

| Nb2O5 | 75 | 45 | 12 |

Organocatalysis has also seen significant advancements involving dienone systems. The first enamine-activated organocatalytic 1,6-conjugate addition was developed using bis-phenylsulfonyl butadienes as extended Michael acceptors. maynoothuniversity.ie This methodology provides highly regioselective and enantioselective access to functionalized products. maynoothuniversity.ie Additionally, 2,4-dienones have been employed in trienamine catalysis, where they react with primary amine catalysts derived from cinchona alkaloids. whiterose.ac.uk This strategy expands the toolkit for asymmetric synthesis using dienone substrates.

Interplay of Experiment and Theory in Mechanistic Elucidation

Understanding the complex reaction mechanisms of dienones often requires a synergistic approach combining experimental studies with high-level computational and theoretical chemistry. This interplay is crucial for rationalizing observed reactivities and selectivities and for designing new reactions.

A classic example is the dienone-phenol rearrangement, an acid-catalyzed isomerization that involves a carbocationic intermediate and a 1,2-shift, driven by the formation of a stable aromatic ring. ijrar.org Computational methods such as Ab initio (HF), Density Functional Theory (DFT), and semi-empirical (AM1) calculations have been extensively used to study this rearrangement. ijrar.org These theoretical studies calculate the geometries, energies, and frequencies of substrates, intermediates, and transition states, providing a detailed picture of the reaction pathway and the factors influencing the migratory aptitude of different substituent groups. ijrar.org

| Migrating Group (R) | Reaction Enthalpy (ΔHr) (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| H | 13.73 | 15.25 |

| Me | 14.23 | 15.89 |

| Et | 14.04 | 16.01 |

| Pri | 14.11 | 16.03 |

| But | -2.88 | 1.58 |

| Ph | 14.93 | 16.85 |

Beyond this rearrangement, computational studies have been instrumental in understanding other dienone reactions. The synergy of synthetic, mechanistic, and computational approaches was demonstrated in a regioselective aniline (B41778) synthesis where a dienone is a key intermediate. nih.govacs.org Computational analysis helped to rule out a proposed ijrar.orgacs.org-H shift and instead supported a facile electrocyclic ring closure mechanism. nih.gov Similarly, DFT calculations have been used to predict the products of chlorination reactions of steroidal dienones in environmental contexts, providing insights into their transformation pathways. nih.gov These examples highlight how theory provides a framework for understanding and predicting the chemical behavior of dienones. nih.govacs.org

Emerging Research Areas in Dienone Chemistry

The field of dienone chemistry continues to expand into new and exciting areas, particularly in medicinal chemistry and materials science. The reactivity and structural features of the dienone pharmacophore are being exploited to develop novel therapeutics and functional materials.

In medicinal chemistry, compounds featuring a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore (a type of dienone) have been extensively studied for their biological activities. nih.govacs.org A significant finding is that these compounds can target the ubiquitin-proteasome system (UPS), which is crucial for the viability of cancer cells. nih.govacs.org This has led to the investigation of dienones like b-AP15 and RA-190 as potential anticancer agents. nih.gov Furthermore, some dienones have shown activity against the malaria parasite Plasmodium falciparum, suggesting their potential as antiparasitic drugs. nih.gov

In materials science, dienones are being incorporated into sophisticated supramolecular systems. A bis(azacrown)-containing dienone has been used to create a charge-transfer complex that functions as a fluorescent sensor. frontiersin.org This system exhibits almost complete fluorescence quenching upon complex formation and shows a strong fluorescence response to specific metal ions (Ca²⁺) and diammonium ions, demonstrating its potential in the design of photoactive supramolecular devices. frontiersin.org Another emerging application involves using the dienone-phenol rearrangement to synthesize novel phosphepines, which are seven-membered phosphorus-containing heterocycles. sioc-journal.cn These resulting molecules have been shown to exhibit aggregation-induced emission (AIE), a desirable property for applications in optoelectronics and bio-imaging. sioc-journal.cn

Q & A

Basic: What spectroscopic techniques are recommended for structural confirmation of 5-Methylhexa-1,4-dien-3-one?

Answer:

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) (1H and 13C), infrared (IR) spectroscopy , and X-ray crystallography . NMR provides detailed information on proton and carbon environments, particularly for conjugated dienone systems, while IR identifies functional groups like carbonyls (C=O). X-ray crystallography resolves stereochemical ambiguities and validates bond lengths/angles . For reproducibility, compare data with structurally analogous compounds (e.g., (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) and ensure purity via elemental analysis .

Basic: What synthetic routes are effective for this compound?

Answer:

Common methods include Claisen-Schmidt condensation of methyl ketones with aldehydes under basic conditions (e.g., NaOH/ethanol) or organocatalytic cross-aldol reactions . For example, analogous 1,4-dien-3-ones are synthesized via ketone-aldehyde condensation, with reaction optimization focusing on solvent polarity, temperature (40–80°C), and catalyst choice (e.g., L-proline for stereoselectivity) . Post-synthesis, column chromatography (silica gel, hexane/EtOAc) is critical for isolating the dienone from byproducts .

Advanced: How can computational methods (DFT, molecular docking) predict this compound’s reactivity and bioactivity?

Answer:

- Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and nonlinear optical (NLO) behavior. For example, phase-matchable NLO materials like (1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one were modeled using B3LYP/6-311G(d,p) basis sets .

- Molecular Docking: Use AutoDock Vina or GROMACS to simulate interactions with biological targets (e.g., enzymes). A study on curcumin analogs employed multiple ligand simultaneous docking (MLSD) to assess synergistic inhibition of BCL-2 . Validate predictions with in vitro assays .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

-

Replicate experiments under standardized conditions (e.g., solvent, temperature, assay type). For instance, antimicrobial activity discrepancies in dienone derivatives may arise from variations in microbial strains or solvent polarity .

-

Meta-analysis: Systematically review literature using databases like PubMed or Google Scholar, applying inclusion/exclusion criteria (e.g., excluding studies with <95% purity) .

05 文献检索Literature search for meta-analysis02:58 写论文时参考文献不知道怎么找?用这个5个方法就可以了,很简单01:20

写论文时参考文献不知道怎么找?用这个5个方法就可以了,很简单01:20

-

Cross-validate with orthogonal assays (e.g., MALDI-TOF-MS for metabolite profiling alongside bioactivity screens) .

Advanced: What advanced chromatographic techniques ensure purity and stability of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) for baseline separation of dienone isomers .

- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): Detect trace impurities (e.g., oxidation byproducts) with high sensitivity, as demonstrated for 17β-hydroxy-17-methylandrosta-1,4-dien-3-one in urine samples .

- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC, and store samples at -4°C in amber vials to prevent photodegradation .

Basic: What are the key parameters for optimizing dienone solubility in biological assays?

Answer:

- Solvent Selection: Use DMSO for initial stock solutions (≤1% v/v to avoid cytotoxicity) and dilute in aqueous buffers (PBS, pH 7.4). For hydrophobic dienones, consider co-solvents like Cremophor EL .

- Critical Micelle Concentration (CMC): Determine via fluorescence spectroscopy using pyrene as a probe to assess surfactant-assisted solubility .

Advanced: How can researchers design experiments to study dienone-protein interactions quantitatively?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) of this compound in real-time.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the dienone into a protein solution .

- Circular Dichroism (CD): Monitor conformational changes in the protein upon ligand binding, particularly in the 190–250 nm range for secondary structure analysis .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform syntheses in a fume hood to avoid inhalation of volatile intermediates.

- Waste Disposal: Neutralize acidic/basic residues before disposal, and segregate halogenated waste .

Advanced: How can researchers leverage structure-activity relationships (SAR) to enhance dienone bioactivity?

Answer:

- Substituent Modulation: Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to the dienone backbone to enhance electrophilicity and interaction with nucleophilic protein residues. For example, 4-nitrophenyl-substituted dienones showed improved anti-inflammatory activity .

- Stereochemical Control: Use chiral catalysts (e.g., Evans’ oxazaborolidines) to synthesize enantiopure dienones, as stereochemistry significantly impacts receptor binding .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

- Solvent Screening: Test polar (ethanol) and nonpolar (hexane) solvents via slow evaporation. For stubborn crystals, use diffusion methods (e.g., layering hexane over a DCM solution) .

- Seeding: Introduce microcrystals of analogous compounds (e.g., 1,5-diphenylpenta-1,4-dien-3-one) to induce nucleation .

- Temperature Gradients: Crystallize at 4°C to slow nucleation and improve crystal quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.